3-acetyl-4-propyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one
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Overview
Description
3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the acetyl, propyl, and pyridyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be investigated for its therapeutic properties, including its potential as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar core structures but different substituents.
Pyrroloquinoline Derivatives: Compounds with a similar fused ring system but different functional groups.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
3-ACETYL-4-PROPYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-acetyl-4-propyl-1-pyridin-2-yl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-one |
InChI |
InChI=1S/C20H22N4O2/c1-3-12-23-15-9-5-4-8-14(15)22-19-18(23)17(13(2)25)20(26)24(19)16-10-6-7-11-21-16/h4-11,17-19,22H,3,12H2,1-2H3 |
InChI Key |
XHCVDCSJWAWHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C(C(=O)N(C2NC3=CC=CC=C31)C4=CC=CC=N4)C(=O)C |
Origin of Product |
United States |
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